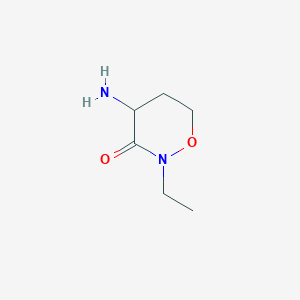
4-Amino-2-ethyl-1,2-oxazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-ethyl-1,2-oxazinan-3-one is a heterocyclic compound that contains an oxazinanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-amino-2-ethyl-1,2-oxazinan-3-one involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild, metal-free conditions . The reaction setup is straightforward, requiring only the mixing of reagents without the need for extensive work-up before purification.
Industrial Production Methods
This includes the use of eco-friendly catalysts and solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethyl-1,2-oxazinan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinanone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Amino-2-ethyl-1,2-oxazinan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-2-ethyl-1,2-oxazinan-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-2-ethyl-1,2-oxazinan-3-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-amino-2-ethyloxazinan-3-one |
InChI |
InChI=1S/C6H12N2O2/c1-2-8-6(9)5(7)3-4-10-8/h5H,2-4,7H2,1H3 |
InChI Key |
FJYSGTOWVMRMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(CCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B13259394.png)

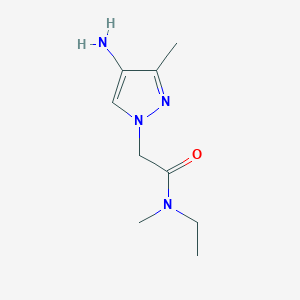
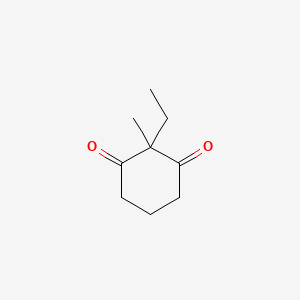
![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)

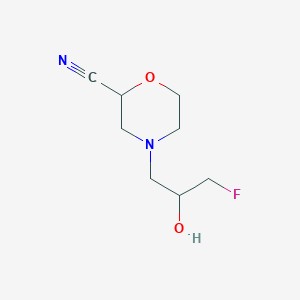

![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)
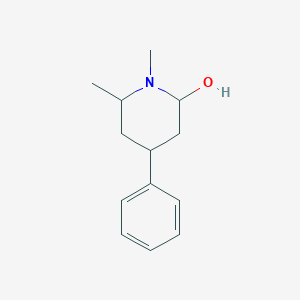

![Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B13259471.png)

![4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol](/img/structure/B13259481.png)
